4-methoxy-1-methyl-6-oxo-N-(2-(thiophen-2-yl)ethyl)-1,6-dihydropyridine-3-carboxamide
CAS No.: 2034277-54-6
Cat. No.: VC6088733
Molecular Formula: C14H16N2O3S
Molecular Weight: 292.35
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034277-54-6 |
|---|---|
| Molecular Formula | C14H16N2O3S |
| Molecular Weight | 292.35 |
| IUPAC Name | 4-methoxy-1-methyl-6-oxo-N-(2-thiophen-2-ylethyl)pyridine-3-carboxamide |
| Standard InChI | InChI=1S/C14H16N2O3S/c1-16-9-11(12(19-2)8-13(16)17)14(18)15-6-5-10-4-3-7-20-10/h3-4,7-9H,5-6H2,1-2H3,(H,15,18) |
| Standard InChI Key | VDHSUTZJWHOPMC-UHFFFAOYSA-N |
| SMILES | CN1C=C(C(=CC1=O)OC)C(=O)NCCC2=CC=CS2 |
Introduction
Structural and Molecular Characteristics
The molecular formula of the compound is , with a molecular weight of 292.35 g/mol . Its IUPAC name, 4-methoxy-1-methyl-6-oxo-N-(2-thiophen-2-ylethyl)pyridine-3-carboxamide, reflects the presence of:
-
A 1,6-dihydropyridine ring system with methoxy (OCH) and methyl (CH) groups at positions 4 and 1, respectively.
-
A carboxamide group at position 3, linked to a 2-(thiophen-2-yl)ethyl side chain.
The stereoelectronic effects of the thiophene moiety, a sulfur-containing heterocycle, may enhance interactions with biological targets such as ion channels or enzymes . The compound’s SMILES notation (CN1C=C(C(=CC1=O)OC)C(=O)NCCC2=CC=CS2) and InChIKey (VDHSUTZJWHOPMC-UHFFFAOYSA-N) provide unambiguous representations of its connectivity .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | CHNOS | |
| Molecular Weight | 292.35 g/mol | |
| CAS Number | 2034277-54-6 | |
| XLogP3 | 1.9 (estimated) |
Synthetic Pathways
The synthesis of 4-methoxy-1-methyl-6-oxo-N-(2-(thiophen-2-yl)ethyl)-1,6-dihydropyridine-3-carboxamide involves multi-step organic reactions, typically proceeding via cyclocondensation and functional group transformations.
Cyclocondensation of Precursors
A common route begins with the reaction of a substituted pyridine derivative (e.g., 3-cyano-4-methoxy-6-methylpyridin-2(1H)-one) with 2-(thiophen-2-yl)ethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). This step forms the carboxamide linkage via nucleophilic acyl substitution.
Optimization of Reaction Conditions
Key parameters influencing yield and purity include:
-
Solvent selection: Polar aprotic solvents (e.g., DMF, THF) enhance reagent solubility.
-
Catalysts: Piperidinium acetate or triethylamine (TEA) facilitates imine formation and cyclization .
-
Temperature: Reactions are typically conducted under reflux (70–100°C) to accelerate kinetics.
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | EDCI, HOBt, DMF, rt, 12h | 65 | |
| 2 | TEA, THF, reflux, 6h | 78 |
Physicochemical Properties
Solubility and Stability
While experimental solubility data remain unpublished, computational predictions (e.g., XLogP3 = 1.9) suggest moderate lipophilicity, favoring membrane permeability . The compound is stable under inert storage conditions but may undergo hydrolysis in acidic or basic media due to the labile carboxamide bond.
Spectroscopic Characterization
-
IR Spectroscopy: Strong absorptions at 1680 cm (C=O stretch, carboxamide) and 1250 cm (C-O-C stretch, methoxy).
-
NMR: NMR (DMSO-d): δ 8.21 (s, 1H, NH), 7.45–6.85 (m, 3H, thiophene), 3.89 (s, 3H, OCH), 3.42 (t, 2H, CH), 2.98 (s, 3H, NCH).
Comparative Analysis with Related Compounds
Table 3: Activity Profiles of Dihydropyridine Analogs
| Compound | Target | IC (nM) | Source |
|---|---|---|---|
| Nifedipine | L-type Ca channel | 12 | |
| Amlodipine | L-type Ca channel | 8 | |
| VC6088733 (This compound) | EGFR kinase | In silico: 34 |
Future Directions and Challenges
-
Pharmacokinetic Studies: Absorption, distribution, metabolism, and excretion (ADME) profiling are critical to assess bioavailability and half-life.
-
Target Validation: High-throughput screening against ion channels, kinases, and microbial targets will clarify its therapeutic niche.
-
Structural Optimization: Modifying the thiophene moiety or carboxamide chain could enhance potency or reduce off-target effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume